1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)-
CAS No.:
Cat. No.: VC18517220
Molecular Formula: C9H8Cl2N2
Molecular Weight: 215.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8Cl2N2 |
|---|---|
| Molecular Weight | 215.08 g/mol |
| IUPAC Name | 6-chloro-3-(2-chloroethyl)-1H-pyrrolo[2,3-b]pyridine |
| Standard InChI | InChI=1S/C9H8Cl2N2/c10-4-3-6-5-12-9-7(6)1-2-8(11)13-9/h1-2,5H,3-4H2,(H,12,13) |
| Standard InChI Key | HQEAWDBYRKZEHE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC2=C1C(=CN2)CCCl)Cl |
Introduction
Overview
1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)- (CAS: 214603-97-1) is a synthetic heterocyclic compound belonging to the pyrrolopyridine family. Characterized by the molecular formula C₉H₈Cl₂N₂ and a molecular weight of 215.08 g/mol, this compound features a fused pyrrole-pyridine core substituted with chlorine atoms at the 6-position and a 2-chloroethyl group at the 3-position . Its structural uniqueness positions it as a candidate for diverse applications in medicinal chemistry and materials science, though its specific biological and physicochemical properties remain understudied compared to related derivatives.
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a bicyclic system where a pyrrole ring (five-membered, nitrogen-containing) is fused to a pyridine ring (six-membered, aromatic with one nitrogen atom). Key substituents include:
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6-position: Chlorine atom.
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3-position: 2-Chloroethyl group (-CH₂CH₂Cl).
The IUPAC name, 6-chloro-3-(2-chloroethyl)-1H-pyrrolo[2,3-b]pyridine, reflects this substitution pattern . The SMILES notation (C1=CC(=NC2=C1C(=CN2)CCCl)Cl) and InChIKey (HQEAWDBYRKZEHE-UHFFFAOYSA-N) provide precise descriptors for computational modeling .
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈Cl₂N₂ |
| Molecular Weight | 215.08 g/mol |
| Density | Not reported |
| Boiling Point | Not reported |
| LogP (Partition Coeff.) | Estimated ~2.5–3.0 |
| Solubility | Likely low in water |
The chloroethyl group enhances lipophilicity, potentially improving membrane permeability in biological systems.
Synthesis and Preparation
Key Synthetic Routes
The synthesis of 6-chloro-3-(2-chloroethyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from simpler pyrrolopyridine precursors:
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Chlorination: Introduction of chlorine at the 6-position using reagents like phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS).
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Alkylation: Attachment of the 2-chloroethyl group via nucleophilic substitution or Friedel-Crafts alkylation .
A representative pathway involves:
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Bromination of 1H-pyrrolo[2,3-b]pyridine to introduce a bromine atom at the 3-position.
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Suzuki-Miyaura Coupling with a chloroethyl boronic acid derivative to install the 2-chloroethyl group .
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Final chlorination at the 6-position using POCl₃ under reflux conditions.
Challenges and Optimization
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Regioselectivity: Ensuring precise substitution at the 3- and 6-positions requires controlled reaction conditions.
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Yield Improvements: Catalytic systems like palladium complexes (e.g., Pd(PPh₃)₄) enhance coupling efficiency .
Research Findings and Mechanistic Insights
Fragmentation Pathways
Mass spectrometry studies reveal that chlorinated pyrrolopyridines undergo distinct fragmentation:
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Loss of Cl: Neutral loss of HCl (36 Da) from the chloroethyl group.
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Ring Cleavage: Formation of cyanopyridine fragments at m/z 123–125.
In Silico Predictions
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